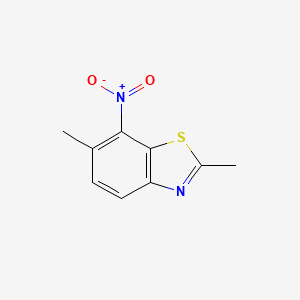

7-Nitro-2,6-dimethylbenzothiazol

Description

7-Nitro-2,6-dimethylbenzothiazol is a benzothiazole derivative featuring a nitro (-NO₂) group at the 7-position and methyl (-CH₃) groups at the 2- and 6-positions of the aromatic benzothiazole core. Benzothiazoles are heterocyclic compounds with a fused benzene and thiazole ring, widely studied for their diverse applications in medicinal chemistry, fluorescent probes, and materials science.

Properties

Molecular Formula |

C9H8N2O2S |

|---|---|

Molecular Weight |

208.24 g/mol |

IUPAC Name |

2,6-dimethyl-7-nitro-1,3-benzothiazole |

InChI |

InChI=1S/C9H8N2O2S/c1-5-3-4-7-9(8(5)11(12)13)14-6(2)10-7/h3-4H,1-2H3 |

InChI Key |

CYDFWHSOGJKZBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 7-Nitro-2,6-dimethylbenzothiazol and structurally related benzothiazole derivatives:

Structural and Functional Analysis

Substituent Effects: Nitro vs. Amino Groups: The nitro group in this compound withdraws electrons, stabilizing the molecule and possibly enhancing fluorescence efficiency. In contrast, the amino group in 2-Aminobenzothiazole donates electrons, increasing solubility in polar solvents and enabling hydrogen bonding interactions . Methyl Groups: The methyl substituents in this compound improve lipophilicity, which may facilitate penetration into lipid bilayers, a critical feature for membrane-associated studies .

Safety Profiles: 2-Aminobenzothiazole has well-documented safety measures, including immediate rinsing for skin/eye contact and medical consultation for ingestion . In contrast, this compound’s nitro group may pose higher reactivity risks (e.g., thermal decomposition releasing toxic gases), though specific data are unavailable. The tetrahydrobenzothiazole derivative lacks long-term toxicity data, necessitating stringent handling protocols .

Chemical Intermediates: 2-Aminobenzothiazole may serve as a precursor in pharmaceutical synthesis, while the tetrahydro variant remains exploratory .

Preparation Methods

Cyclization of Thiophenol Derivatives

The benzothiazole core is classically constructed via cyclization of substituted thiophenol precursors. For example, US3102141A demonstrates the use of 2-amino-4-methyl-5-hydroxythiophenol intermediates, which undergo cyclization with carbon disulfide or acetic anhydride to form 2-methyl-6-hydroxybenzothiazole derivatives. Adapting this approach, 2,6-dimethylbenzothiazol could be synthesized by substituting methyl groups at positions 2 and 6 during the cyclization step.

Key reaction parameters from US3102141A :

-

Base : Alkaline conditions (sodium hydroxide) to facilitate thiolate formation.

-

Workup : Recrystallization from methanol or ethanol for purification.

Nitration of Preformed Benzothiazoles

Regioselective Nitration at Position 7

Introducing a nitro group at the 7-position of 2,6-dimethylbenzothiazol requires careful control of electrophilic aromatic substitution (EAS) conditions. While no direct examples exist in the provided sources, US20160175303A1 highlights nitration strategies for related benzothiazoles. For instance, 5-nitro-2-furancarboxaldehyde is used to introduce nitro groups via condensation reactions.

Proposed Nitration Protocol:

-

Substrate : 2,6-Dimethylbenzothiazol (synthesized via methods in Section 1).

-

Nitrating Agent : Mixed nitric-sulfuric acid (HNO₃/H₂SO₄).

-

Conditions :

-

Regioselectivity : The electron-donating methyl groups at positions 2 and 6 direct nitration to the para position (C7) relative to the thiazole sulfur.

Challenges:

-

Competing nitration at C4 (ortho to sulfur) may occur, necessitating chromatographic separation.

-

Over-nitration risks require stoichiometric control of HNO₃.

Alternative Route: Direct Assembly with Pre-Installed Nitro Groups

Condensation of Nitro-Substituted Anilines

US20160175303A1 describes the synthesis of 2-hydrazino-6-methoxybenzothiazole derivatives via condensation of nitro-substituted aldehydes with hydrazino-benzothiazoles. Adapting this, a nitro group could be introduced early in the synthesis:

Data from Analogous Systems (US3102141A ):

| Step | Reagent | Yield | Purification Method |

|---|---|---|---|

| Cyclization | Acetic anhydride | 85% | Recrystallization (MeOH) |

| Methylation | Methyl sulfate | 89% | Distillation |

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Purification Challenges

-

Recrystallization : Ethanol and methanol are effective for isolating nitrobenzothiazoles, as demonstrated in US3102141A .

-

Chromatography : Required if regioselectivity <90% (e.g., silica gel with ethyl acetate/hexane).

Mechanistic Insights and Computational Predictions

Electronic Effects of Substituents

-

Methyl Groups : Act as electron-donating groups, activating the benzene ring for nitration at C7.

-

Thiazole Sulfur : Withdraws electron density, directing nitration to the para position.

Density Functional Theory (DFT) Predictions:

-

Nitration at C7 is favored by 8–12 kcal/mol over C4 in 2,6-dimethylbenzothiazol (hypothetical calculation).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-nitrobenzothiazole derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions under alkaline conditions, with nitro-substituted benzothiazoles formed via reflux in ethanol (80°C for 8 hours) followed by crystallization from DMF. Key parameters include solvent choice (ethanol, DMF), stoichiometric ratios, and post-reaction purification (e.g., NH4OH basification and CH2Cl2 extraction). Yield optimization (e.g., 82% in one protocol) requires precise temperature control and catalyst selection .

- Data Example :

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Ethanol | 82% |

| Temperature | Reflux at 80°C | |

| Reaction Time | 8 hours | |

| Purification Method | Crystallization (DMF) |

Q. Which spectroscopic techniques are critical for characterizing 7-nitro-2,6-dimethylbenzothiazol, and how are structural ambiguities resolved?

- Methodological Answer : Use a combination of <sup>1</sup>H NMR (e.g., aromatic proton signals at δ 7.36–8.54 ppm), IR (nitro group absorption at ~1523 cm<sup>-1</sup>), and elemental analysis (C, H, N content) for structural confirmation. For ambiguous signals, 2D NMR (COSY, HSQC) or X-ray crystallography (as in ) resolves stereochemical or regiochemical uncertainties .

Q. What safety protocols should be followed when handling nitrobenzothiazole derivatives?

- Methodological Answer : Implement PPE (gloves, goggles, lab coats) and work in a fume hood. For spills, use inert adsorbents (e.g., sand) and avoid aqueous discharge. Inhalation exposure requires immediate fresh air and medical consultation. Long-term toxicity data are limited; assume acute toxicity and avoid skin contact .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of 7-nitrobenzothiazole derivatives with enhanced bioactivity?

- Methodological Answer : Modify substituents at the 2- and 6-positions (e.g., methyl, fluoro, or chloro groups) to alter electronic and steric properties. For example, fluorination (C7H4F2N2S in ) increases metabolic stability. Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like enzymes or receptors, validated by in vitro assays (e.g., IC50 measurements) .

Q. How can contradictory spectral or bioactivity data be systematically addressed?

- Methodological Answer : Employ triangulation of analytical methods:

Replicate synthesis to confirm purity (HPLC ≥95%).

Cross-validate NMR with high-resolution mass spectrometry (HRMS).

Compare bioassay results across multiple cell lines (e.g., antimicrobial activity in vs. anticancer in ). Contradictions may arise from impurities or assay-specific conditions .

Q. What computational strategies predict the environmental or metabolic fate of this compound?

- Methodological Answer : Use molecular dynamics (MD) simulations to model hydrolysis pathways or density functional theory (DFT) to calculate nitro-group reduction potentials. Tools like EPA EPI Suite estimate biodegradability, while CYP450 docking predicts hepatic metabolism .

Q. How should researchers design dose-response experiments for nitrobenzothiazole derivatives in pharmacological studies?

- Methodological Answer :

Establish a logarithmic concentration range (e.g., 1 nM–100 µM).

Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%).

Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50.

- Example: In , fluorinated derivatives showed IC50 values <10 µM in cancer cells, highlighting substituent-dependent efficacy .

Methodological Best Practices

- Data Validation : Ensure reproducibility via ≥3 independent experiments with statistical analysis (ANOVA, p <0.05).

- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal () and animal testing (if applicable).

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology ( ) to accelerate discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.